![molecular formula C11H16O2S B1338790 5-Hexyl-2-thiophenecarboxylic acid CAS No. 90619-86-6](/img/structure/B1338790.png)
5-Hexyl-2-thiophenecarboxylic acid
Overview
Description
5-Hexyl-2-thiophenecarboxylic acid is a compound that belongs to the family of thiophene carboxylic acids. While the provided papers do not directly discuss this compound, they do provide insights into related compounds which can help infer properties and synthesis methods for the compound . For instance, the synthesis of 5-n-decylthieno[3,2-b]thiophene-2-carboxylic acid and its liquid-crystalline complexes suggests that alkyl-substituted thiophene carboxylic acids can form structured phases and may be synthesized through routes involving aldehydes as intermediates .
Synthesis Analysis
The synthesis of related compounds, such as 5-n-decylthieno[3,2-b]thiophene-2-carboxylic acid, involves a convenient route starting from thieno[3,2-b]thiophene-2-carboxyaldehyde . This suggests that a similar approach could be used for the synthesis of this compound, potentially starting from a hexyl-substituted thiophene aldehyde.
Molecular Structure Analysis
The molecular structure of 5-methyl-2-thiophenecarboxylic acid has been established through X-ray diffraction, revealing the presence of O-H...O hydrogen bonds and C-H...O and S...S non-bonded intermolecular interactions . These findings can provide a basis for predicting the molecular structure of this compound, which would likely exhibit similar types of intermolecular interactions due to the presence of the carboxylic acid group.
Chemical Reactions Analysis
The papers discuss various thiophene carboxylic acid derivatives and their reactions. For example, the synthesis of benzylidène-5-hydroxy-4-dihydro-2,5-thiophenecarboxanilides involves treatment with arylamine and isomerization processes . Although not directly related to this compound, these reactions provide insight into the reactivity of the thiophene ring and the influence of substituents on its chemical behavior.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene carboxylic acids can be inferred from related compounds. For instance, the hypolipidemic activity of 5-(tetradecyloxy)-2-furancarboxylic acid indicates that alkyloxyarylcarboxylic acids can exhibit significant biological activity . Additionally, the spasmolytic activity of thiophene-based derivatives synthesized from 5-bromothiophene-2-carboxylic acid suggests that the thiophene ring can be a key pharmacophore in bioactive molecules . These findings suggest that this compound may also possess unique physical and chemical properties that could be explored for potential applications in medicinal chemistry.
Scientific Research Applications
Synthesis and Pharmacological Aspects
5-Hexyl-2-thiophenecarboxylic acid derivatives have been synthesized via Suzuki cross-coupling reactions. These derivatives exhibit potential pharmacological properties such as haemolytic, biofilm inhibition, and anti-thrombolytic activities. One compound, in particular, displayed high haemolytic and biofilm inhibition activities, suggesting potential medicinal applications (Ikram et al., 2015).
Electrochemistry and Environmental Applications
The electrochemical behaviors and fluorescence responses of certain complexes involving thiophene derivatives have been studied. They have been utilized for environmental applications such as the removal of contaminants and the synthesis of carbon nanotubes, demonstrating their potential in environmental remediation and material science (Zhao et al., 2020).
Chemical Properties and Reactions
The thermochemical properties of various thiophenecarboxylic acid derivatives have been explored. Studies include the molar enthalpies of formation and sublimation, providing insight into their chemical stability and reactivity (Silva & Santos, 2008).
Biodegradation and Environmental Impact
Research on the microbial metabolism of 2,5-substituted thiophenes has shown the formation of 5-methyl-2-thiophenecarboxylic acid, highlighting its role in environmental degradation processes. This acid was oxidized to 2,5-thiophenedicarboxylic acid, which supported microbial growth and contributed to sulfur cycle in the environment (Fedorak, Coy & Peakman, 1996).
Material Science and Polymer Synthesis
Thiophene-2-carboxylic acid derivatives have been investigated for their potential in material science, particularly in the synthesis of polymers and electrochromic materials. Their unique properties make them suitable for applications in electronics and materials engineering (Gobalasingham, Noh & Thompson, 2016).
Safety and Hazards
While specific safety and hazard information for 5-Hexyl-2-thiophenecarboxylic acid is not available, similar compounds like 2-Thiophenecarboxylic acid are known to cause skin and eye irritation and may be harmful if swallowed or in contact with skin . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
5-hexylthiophene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2S/c1-2-3-4-5-6-9-7-8-10(14-9)11(12)13/h7-8H,2-6H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDADHXWGFTYAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(S1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10520224 | |
Record name | 5-Hexylthiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10520224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
90619-86-6 | |
Record name | 5-Hexylthiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10520224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Hexyl-2-thiophenecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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